molecular formula C18H27NO2S B2783951 (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone CAS No. 2034495-38-8

(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone

Cat. No. B2783951
M. Wt: 321.48
InChI Key: GVLWSELVUNHVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has been shown to have promising results in preclinical studies, and there is growing interest in its potential as a therapeutic agent.

Scientific Research Applications

Electrochemical Oxidation and Polymerization Studies

Electrochemical oxidation studies involving compounds structurally related to (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone have shown the potential for side-chain oxidized phenols production. These studies contribute to understanding the electrochemical behaviors of complex organic molecules, highlighting the utility of electrochemical methods in organic synthesis and transformation. A specific investigation on the oxidation of 2,6-di-tert-butyl-4-methylphenol in methanol has demonstrated the formation of various oxidized products, suggesting a pathway for the synthesis of related compounds through electrochemical means (Ohmori et al., 1985).

Antimicrobial Activity

Research into the antimicrobial activity of pyridine derivatives has provided insight into the biological applications of compounds similar to (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone. By synthesizing and testing various pyridine and piperidine derivatives, scientists have discovered compounds with significant activity against a range of bacterial and fungal strains. This research opens up possibilities for the development of new antimicrobial agents based on the structural framework of (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone and related molecules (Patel et al., 2011).

Catalyst Design for Oxidative Cyclization

The design and application of catalysts for oxidative cyclization reactions are another area where related compounds have shown utility. Studies on cis-2,6-bis-(methanolate)-piperidine oxovanadium(V) complexes have demonstrated their ability to catalyze oxidative cyclization of alkenols, leading to the formation of cyclic ethers. This work contributes to the broader field of catalysis, offering new strategies for the synthesis of complex organic molecules and highlighting the potential of piperidine-based catalysts in organic synthesis (Dönges et al., 2014).

Crystal and Molecular Structure Analysis

The analysis of the crystal and molecular structure of closely related compounds has provided valuable insights into the structural characteristics of (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone. Such studies are essential for understanding the molecular interactions, stability, and reactivity of complex organic molecules. For example, the characterization of (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone offers a glimpse into the structural dynamics of similar compounds, aiding in the development of new materials and pharmaceuticals (Lakshminarayana et al., 2009).

properties

IUPAC Name

[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2S/c1-18(2,3)22-13-14-9-7-8-12-19(14)17(20)15-10-5-6-11-16(15)21-4/h5-6,10-11,14H,7-9,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLWSELVUNHVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone

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